Rehmaionoside C Rehmaionoside C Rehmaionoside C is a terpene glycoside.
Brand Name: Vulcanchem
CAS No.: 104112-05-2
VCID: VC20749622
InChI: InChI=1S/C19H32O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,12-16,20,22-25H,5,7-8,10H2,1-4H3/b9-6+/t12-,13-,14+,15-,16+,18-,19-/m1/s1
SMILES: CC(=O)C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O
Molecular Formula: C19H32O8
Molecular Weight: 388.5 g/mol

Rehmaionoside C

CAS No.: 104112-05-2

Cat. No.: VC20749622

Molecular Formula: C19H32O8

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

Rehmaionoside C - 104112-05-2

CAS No. 104112-05-2
Molecular Formula C19H32O8
Molecular Weight 388.5 g/mol
IUPAC Name (E)-4-[(1R,6R)-1-hydroxy-2,2,6-trimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]but-3-en-2-one
Standard InChI InChI=1S/C19H32O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,12-16,20,22-25H,5,7-8,10H2,1-4H3/b9-6+/t12-,13-,14+,15-,16+,18-,19-/m1/s1
Standard InChI Key UUBHXYINEPOWQI-XHWTUMPSSA-N
Isomeric SMILES CC(=O)/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
SMILES CC(=O)C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O
Canonical SMILES CC(=O)C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O

Chemical Structure and Properties

Molecular Characteristics

Rehmaionoside C is a terpene glycoside with the molecular formula C19H32O8 and a molecular weight of 388.5 g/mol . The compound features a complex structure with multiple chiral centers and functional groups that contribute to its biological activity. Its IUPAC name is (E)-4-[(1R,6R)-1-hydroxy-2,2,6-trimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]but-3-en-2-one, reflecting its stereochemical configuration and functional group arrangement .

Structural Features and Identification

The structural backbone of Rehmaionoside C consists of a cyclohexyl ring system with hydroxyl groups, methyl groups, and a characteristic (E)-configured butenone side chain linked to a sugar moiety . This glycosidic linkage is a defining feature of the compound and contributes to its solubility profile and bioactivity. The compound has been assigned various identification codes across chemical databases, facilitating research reference and standardization.

Identification SystemCode/Number
CAS Registry Number104112-05-2
ChEBI IDCHEBI:81099
KEGG IDC17452
Nikkaji NumberJ398.727B
WikidataQ27155054

Table 1: Identification codes for Rehmaionoside C

Several synonyms exist for this compound, including Rehma-ionosid-C and [(1R)-1α,3,3-Trimethyl-2α-hydroxy-2-[(1E)-3-oxo-1-butenyl]cyclohexan-1β-yl]β-D-glucopyranoside, which are used interchangeably in scientific literature .

Source and Isolation

Natural Source

Rehmaionoside C has been reported exclusively in Rehmannia glutinosa, a flowering plant in the family Orobanchaceae with significant importance in traditional Eastern medicine . This plant, commonly known as Chinese foxglove, contains numerous bioactive compounds including iridoid glycosides, phenylpropanoid glycosides, and various terpene derivatives . Rehmaionoside C is found specifically in the roots of the plant, which have been used for centuries in traditional medicinal preparations .

Isolation and Characterization

In phytochemical studies, Rehmaionoside C has been isolated alongside other bioactive compounds from Rehmannia glutinosa root extracts . Recent research identified it as one of several known compounds (designated as compound 4 in one study) during comprehensive phytochemical screening of this medicinal plant . The compound was characterized through various analytical techniques including spectroscopic methods that confirmed its chemical structure and stereochemistry.

Biological Activities

Estrogenic Properties

Rehmaionoside C has been classified as a violetone compound with estrogenic activity . Research has demonstrated that it binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with similar binding affinities, as confirmed through molecular docking studies . This dual-receptor interaction profile suggests potential applications in conditions where estrogen modulation may provide therapeutic benefits.

Anti-inflammatory Effects

Among the most significant biological activities of Rehmaionoside C is its capacity to reduce inflammation, particularly in kidney tissues . Experimental studies have demonstrated that the compound can ameliorate lipopolysaccharide (LPS)-induced renal damage and inflammation in murine models . The anti-inflammatory properties appear to be mediated through multiple pathways involving both direct anti-inflammatory mechanisms and immunomodulatory effects.

Protective Effects in Sepsis-Induced Acute Kidney Injury

A landmark study investigated the effects of Rehmaionoside C on sepsis-induced acute kidney injury (S-AKI), revealing remarkable protective properties . The research demonstrated that administration of Rehmaionoside C:

  • Ameliorated LPS-induced renal damage in mice models

  • Decreased inflammatory markers in kidney tissues

  • Regulated immune cell populations and activity

  • Reduced reactive oxygen species (ROS) levels

  • Modulated key protein expression related to inflammation

These protective effects were shown to be dependent on estrogen receptor activity, as they were effectively blocked by the administration of the estrogen receptor antagonist ICI182,780 .

Molecular Mechanisms of Action

Estrogen Receptor Pathway Activation

The molecular mechanisms underlying Rehmaionoside C's biological effects appear centrally linked to its interaction with estrogen receptors . Treatment with Rehmaionoside C has been shown to increase the expression of both ERα and ERβ proteins in experimental models . This upregulation of estrogen receptor expression provides one mechanism through which the compound exerts its biological effects.

Modulation of the ER-TLR4-IL-1β Pathway

Research has uncovered that Rehmaionoside C influences key components of the ER-TLR4-IL-1β pathway, which plays a critical role in inflammatory responses . Specifically, treatment with the compound resulted in:

  • Decreased expression of Toll-like receptor 4 (TLR4)

  • Reduced levels of caspase 11

  • Lowered Interleukin-1 beta (IL-1β) protein expression

This modulation of inflammatory signaling molecules provides a mechanistic explanation for the compound's anti-inflammatory properties .

Interaction Between Estrogen Receptors and TLR4

A novel aspect of Rehmaionoside C's mechanism involves the interaction between estrogen receptors and TLR4 . Research has identified both direct and indirect interactions between these receptor systems, with evidence suggesting that the binding of ERα and ERβ to TLR4 occurs in a concentration-dependent manner . This cross-talk between estrogen and inflammatory signaling pathways represents an important mechanism through which Rehmaionoside C may regulate inflammatory responses.

Research Applications and Future Directions

Comparative Activity Profile

When evaluated alongside other compounds isolated from Rehmannia glutinosa, Rehmaionoside C demonstrates a distinctive biological activity profile . While many compounds from this plant exhibit various biological effects, the estrogenic and anti-inflammatory properties of Rehmaionoside C appear particularly noteworthy and targeted toward specific physiological pathways.

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